6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
CAS No.: 22202-98-8
Cat. No.: VC16055636
Molecular Formula: C10H6ClN3O3
Molecular Weight: 251.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22202-98-8 |
|---|---|
| Molecular Formula | C10H6ClN3O3 |
| Molecular Weight | 251.62 g/mol |
| IUPAC Name | 6-chloro-2-(4-nitrophenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C10H6ClN3O3/c11-9-5-6-10(15)13(12-9)7-1-3-8(4-2-7)14(16)17/h1-6H |
| Standard InChI Key | GLWFGRAIKWTQCK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)[N+](=O)[O-] |
Introduction
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of pyridazin-3-one derivatives often involves cyclization or condensation reactions. For 6-chloro-2-(4-nitrophenyl)-2H-pyridazin-3-one, plausible routes include:
-
Nucleophilic Aromatic Substitution: Reacting 3,6-dichloropyridazine with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions .
-
Cyclocondensation: Using 3-oxo-2-arylhydrazonopropanals and active methylene compounds (e.g., nitrophenylacetic acid) in acetic anhydride .
-
Chlorination-Nitration Sequence: Introducing chlorine via phosphorus oxychloride (POCl3) followed by nitration of a phenyl precursor .
Example Protocol from Literature :
-
Reactants: 3-Oxo-2-(4-nitrophenylhydrazono)propanal and p-nitrophenylacetic acid.
-
Conditions: Reflux in acetic anhydride for 1–2 hours.
-
Yield: ~85–90% after recrystallization from ethanol.
Structural and Physicochemical Properties
Crystallographic Data
While no direct data exists for this compound, analogous structures (e.g., 6-chloro-3-methyl-2H-pyridazin-3-one) exhibit:
-
Intermolecular Interactions: π-π stacking (centroid distances: ~3.70 Å) and C–H···N hydrogen bonds .
Spectral Characterization
-
IR Spectroscopy:
-
NMR (DMSO-d6):
Physicochemical Parameters
Reactivity and Applications
Chemical Reactivity
-
Nucleophilic Substitution: The C6-Cl bond undergoes substitution with amines or alkoxides .
-
Reduction: The NO2 group can be reduced to NH2 using H2/Pd-C or SnCl2 .
-
Cycloadditions: Participates in Diels-Alder reactions due to electron-deficient pyridazine ring .
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume